molecular formula C11H14FNO B13179287 4-Fluoro-2-(4-methoxyphenyl)pyrrolidine

4-Fluoro-2-(4-methoxyphenyl)pyrrolidine

Cat. No.: B13179287
M. Wt: 195.23 g/mol
InChI Key: ZOQFGEOZXSCGBQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a fluorine atom and a methoxyphenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Fluoro-2-(4-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenylpyrrolidine
  • 4-Fluoro-2-ethylphenylpyrrolidine
  • 4-Fluoro-2-(4-chlorophenyl)pyrrolidine

Uniqueness

4-Fluoro-2-(4-methoxyphenyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methoxyphenyl group. This combination enhances its chemical stability, binding affinity, and biological activity compared to other similar compounds. The methoxy group provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

4-fluoro-2-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-10-4-2-8(3-5-10)11-6-9(12)7-13-11/h2-5,9,11,13H,6-7H2,1H3

InChI Key

ZOQFGEOZXSCGBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(CN2)F

Origin of Product

United States

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